molecular formula C14H13AuBrS B14474232 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold CAS No. 66197-32-8

1-(Benzylsulfanylmethyl)-2-bromobenzene;gold

Cat. No.: B14474232
CAS No.: 66197-32-8
M. Wt: 490.19 g/mol
InChI Key: NFRJVMOHHCZVAJ-UHFFFAOYSA-N
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Description

1-(Benzylsulfanylmethyl)-2-bromobenzene;gold is an organometallic compound that combines the properties of organic and inorganic chemistry. This compound features a benzene ring substituted with a benzylsulfanylmethyl group and a bromine atom, coordinated with a gold atom. The unique combination of these elements imparts distinctive chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold typically involves several steps:

  • Synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene

      Electrophilic Aromatic Substitution: The benzene ring undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromobenzene.

      Nucleophilic Substitution: The benzylsulfanylmethyl group is introduced via a nucleophilic substitution reaction, where benzylthiol reacts with a suitable alkylating agent in the presence of a base.

  • Coordination with Gold

    • The synthesized 1-(Benzylsulfanylmethyl)-2-bromobenzene is then reacted with a gold precursor, such as gold chloride (AuCl₃), under specific conditions to form the final organometallic compound.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Benzylsulfanylmethyl)-2-bromobenzene;gold undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of the corresponding benzylsulfanylmethylbenzene.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-(Benzylsulfanylmethyl)-2-bromobenzene;gold has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The benzylsulfanylmethyl group can participate in redox reactions, altering the electronic properties of the compound and affecting its interaction with biological molecules.

Comparison with Similar Compounds

1-(Benzylsulfanylmethyl)-2-bromobenzene;gold can be compared with other similar organometallic compounds, such as:

    1-(Benzylsulfanylmethyl)-2-chlorobenzene;gold: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and stability.

    1-(Benzylsulfanylmethyl)-2-iodobenzene;gold: The presence of iodine instead of bromine imparts different electronic properties and reactivity.

    1-(Benzylsulfanylmethyl)-2-bromobenzene;silver:

The uniqueness of this compound lies in its specific combination of substituents and the gold atom, which imparts distinctive chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

66197-32-8

Molecular Formula

C14H13AuBrS

Molecular Weight

490.19 g/mol

IUPAC Name

1-(benzylsulfanylmethyl)-2-bromobenzene;gold

InChI

InChI=1S/C14H13BrS.Au/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9H,10-11H2;

InChI Key

NFRJVMOHHCZVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC=CC=C2Br.[Au]

Origin of Product

United States

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